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Compound of Interest

Compound Name: Citronellyl propionate

Cat. No.: B087161

Introduction

Citronellyl propionate (CAS No. 141-14-0) is a fatty acid ester with the molecular formula
C13H2402.[1][2] It is recognized for its characteristic rosy odor and is utilized as a flavoring
and fragrance agent.[1][3] This technical guide provides a comprehensive overview of the
spectroscopic data for citronellyl propionate, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining
this data are also presented to aid researchers and scientists in the fields of chemistry and
drug development.

Spectroscopic Data

The structural elucidation of citronellyl propionate is heavily reliant on various spectroscopic
techniques. The following sections summarize the key quantitative data obtained from *H NMR,
13C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. For esters like citronellyl propionate, *H NMR provides information on the different
proton environments, while 33C NMR helps in identifying the number and type of carbon atoms.

1H NMR (Proton NMR) Data
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The *H NMR spectrum of citronellyl propionate is consistent with its structure, showing
characteristic signals for the protons in both the citronellyl and propionate moieties.[4]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
5.09 t 1H C=CH
4.08 t 2H O-CH:
2.29 q 2H O=C-CH:
1.99 m 2H CH2-C=C
1.68 S 3H C=C-CHs
1.60 S 3H C=C-CHs
1.55-1.65 m 2H CH2-CH
1.14-1.42 m 3H CH2-CHz, CH
1.13 t 3H CH2-CHs
0.90 d 3H CH-CHs

Note: Data compiled from publicly available spectra. Actual chemical shifts may vary slightly
depending on the solvent and instrument.

13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum provides further confirmation of the structure of citronellyl propionate.
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Chemical Shift (8) ppm Assignment
174.4 C=0
131.4 (CHs)2C=C
124.7 C=CH
62.9 O-CH:
39.8 CH:

37.0 CH2

29.5 CH

27.7 CH:

25.7 CHs

194 CHs

17.6 CHs

9.2 CHs

Note: Data sourced from public spectral databases.[1] Assignments are based on typical
chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of citronellyl propionate shows characteristic absorption bands for the ester
functional group and the carbon-carbon double bond.
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Wavenumber (cm~?) Intensity Assignment
2965-2855 Strong C-H stretch (alkane)
1735-1750 Strong C=0 stretch (ester)[5]
1460 Medium C-H bend (alkane)
1380 Medium C-H bend (alkane)
1175 Strong C-O stretch (ester)

Note: This is a summary of expected characteristic peaks for an aliphatic ester.[5] Specific peak
positions can be found on spectral databases like SpectraBase.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition. For
citronellyl propionate, Gas Chromatography-Mass Spectrometry (GC-MS) is a common
analytical technique.[1]

m/z Relative Intensity Possible Fragment
69 99.99 [CsHa]*

81 99.71 [CeHs]*

95 91.32 [C7H11]*

57 90.17 [CaHs]* or [C2HsCO]*
41 85.19 [CsHs]*

Note: Fragmentation data is sourced from the Human Metabolome Database and MassBank.

[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.
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NMR Spectroscopy Protocol

This protocol is applicable for obtaining both *H and 13C NMR spectra.
e Sample Preparation:

o For 'H NMR, dissolve 5-25 mg of citronellyl propionate in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCI3).[7]

o For 3C NMR, a higher concentration of 50-100 mg is recommended.[7][8]
o Ensure the sample is completely dissolved. Gentle vortexing can aid dissolution.[7]

o If any solid particles are present, filter the solution through a pipette with a glass wool plug
into a clean NMR tube.[7]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).[7]

e Instrument Setup:
o Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.[7]
o Data Acquisition:

o H NMR: Utilize a standard single-pulse experiment. For accurate integration, especially in
guantitative analysis, use a long relaxation delay (D1) of at least 5 times the longest T
relaxation time of the protons of interest.[7]

o 13C NMR: Due to the low natural abundance of 13C, a greater number of scans will be
required to achieve a good signal-to-noise ratio. Proton decoupling is typically used to
simplify the spectrum.[7]

IR Spectroscopy Protocol (Neat Liquid)

As citronellyl propionate is a liquid at room temperature, it can be analyzed directly as a thin
film.[9]
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e Sample Preparation:

o Place one to two drops of neat citronellyl propionate onto the surface of a clean, dry salt
plate (e.g., NaCl or KBr).[9][10]

o Place a second salt plate on top of the first to spread the liquid into a thin, uniform film
between the plates.[9][11]

o Ensure there are no air bubbles in the film.

o Data Acquisition:
o Place the salt plate assembly into the sample holder of the FT-IR spectrometer.[12]
o Acquire a background spectrum of the empty instrument.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum.[10]

e Cleaning:

o After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol or
acetone) and store them in a desiccator.[9][11]

Mass Spectrometry Protocol (GC-MS)

This protocol is suitable for the analysis of volatile compounds like citronellyl propionate.[13]
e Sample Preparation:

o Prepare a dilute solution of citronellyl propionate in a volatile organic solvent (e.g., ethyl
acetate or hexane).[14]

¢ GC-MS System Setup:

o Injector: Set the injector temperature to a value that ensures rapid volatilization of the
sample without thermal degradation (e.g., 250 °C).[15]

o GC Column: Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
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o Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and gradually
increase to a higher temperature (e.g., 250 °C) to ensure separation of components. A
typical program might be: hold at 50 °C for 3 minutes, then ramp up to 250 °C at a rate of
8 °C/min.[15]

o Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).[15]

o MS Detector: The mass spectrometer is typically operated in electron ionization (EI) mode
at 70 eV.[15] The transfer line from the GC to the MS should be heated (e.g., 240 °C).[15]

o Data Acquisition and Analysis:

[¢]

Inject a small volume (e.g., 1 yL) of the sample solution into the GC.

[e]

The separated components eluting from the GC column will enter the mass spectrometer,
where they are ionized and fragmented.

[¢]

The resulting mass spectrum for each component is recorded.

[e]

The obtained mass spectra can be compared with spectral libraries (e.g., NIST) for
compound identification.[15]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like citronellyl propionate.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Citronellyl Propionate Sample
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NMR Spectrometer

(*H and 3C) FT-IR Spectrometer
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Process Spectra
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'

Assign Signals and Peaks

Library Search (MS)

Structure Confirmation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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